molecular formula C22H25MnN4NaO14P2-4 B1662857 锰福地匹钠 CAS No. 140678-14-4

锰福地匹钠

货号: B1662857
CAS 编号: 140678-14-4
分子量: 709.3 g/mol
InChI 键: OFHJWKIWWOCMSS-UHFFFAOYSA-G
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity;  tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).

作用机制

Target of Action

Mangafodipir trisodium is an organ-specific paramagnetic contrast agent primarily targeting the hepatobiliary system . It is used for imaging the liver and pancreas, and for detecting lesions in these organs . The compound is made up of paramagnetic manganese (II) ions combined with the chelating agent fodipir .

Mode of Action

Upon intravenous administration, Mangafodipir trisodium dissociates slowly to manganese and the organic ligand fodipir . The manganese is taken up by the hepatocytes with high affinity and selectivity . The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine .

Biochemical Pathways

Mangafodipir trisodium is dephosphorylated to form Mn dipyridoxyl monophosphate (MnDPMP) and fully dephosphorylated Mn dipyridoxyl ethylenediamine diacetate (MnPLED) in a sequential manner . This is followed by simultaneous transmetallation where manganese is exchanged for plasma zinc . The corresponding zinc compounds are ZnDPDP, ZnDPMP, and ZnPLED .

Pharmacokinetics

Mangafodipir trisodium is metabolised and manganese ions are released from the mangafodipir by exchange with plasma zinc . Manganese and the ligand fodipir, which have different pharmacokinetics, are eliminated by different routes . The plasma half-life of total ligand is 20 minutes, and it is dose-independent with an apparent volume of distribution of 0.2 l/kg . The rate of dephosphorylation is similar to the rate of transmetallation, and both are dose-independent .

Result of Action

Mangafodipir trisodium enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas . This enhanced contrast by Mangafodipir trisodium improves visualization and detection of lesions of the liver formed from metastatic disease or hepatocellular carcinomas .

Action Environment

The action of Mangafodipir trisodium is influenced by the environment within the body. The compound is delivered intravenously to enhance contrast in MRI of the liver . Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue, which makes the normal tissue appear brighter in MRIs . This enhanced contrast allows lesions to be more easily identified .

属性

CAS 编号

140678-14-4

分子式

C22H25MnN4NaO14P2-4

分子量

709.3 g/mol

IUPAC 名称

sodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

InChI

InChI=1S/C22H32N4O14P2.Mn.Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;/q;+2;+1/p-7

InChI 键

OFHJWKIWWOCMSS-UHFFFAOYSA-G

SMILES

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]

规范 SMILES

[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Mn+2]

同义词

Ca4Mn(DPDP)5
calmangafodipir
DPDP
mangafodipir
mangafodipir trisodium
mangafodipir trisodium, anhydrous
manganese dipyridoxyl diphosphate
manganese-DPDP
Mn-DPDP
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid
Teslascan

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mangafodipir Trisodium
Reactant of Route 2
Mangafodipir Trisodium
Reactant of Route 3
Mangafodipir Trisodium
Reactant of Route 4
Mangafodipir Trisodium
Reactant of Route 5
Mangafodipir Trisodium
Reactant of Route 6
Mangafodipir Trisodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。